molecular formula C16H18N4O2S B2595731 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2197713-85-0

2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2595731
CAS No.: 2197713-85-0
M. Wt: 330.41
InChI Key: LHUSUKOFMKUZKI-UHFFFAOYSA-N
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Description

2-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid scaffold that incorporates multiple pharmacophoric elements, including a benzonitrile group, a sulfonyl linker, a piperidine ring, and a 1-methyl-1H-pyrazole moiety. The presence of these distinct subunits suggests potential for diverse biological interactions and makes it a valuable intermediate for the synthesis of more complex molecular architectures. The core pyrazolone structure is recognized as a privileged scaffold in medicinal chemistry, known to confer a broad spectrum of biological activities . Pyrazole-containing compounds have been extensively studied for their antimicrobial , anti-inflammatory, and anticancer properties . The benzonitrile group is a common feature in many bioactive molecules and can influence both the compound's binding affinity and its physicochemical properties. The sulfonyl group often serves as a key linker, capable of participating in hydrogen bonding interactions, which can be critical for binding to enzymatic targets. While the specific biological profile of this compound is under investigation, research on analogous structures indicates potential for enzyme inhibition. Related compounds have demonstrated activity as inhibitors of targets such as Tyrosine-protein phosphatase non-receptor type 1 (PTP1B) . This compound is provided for research and development purposes only. It is intended for use in laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore its utility as a key intermediate in multicomponent reactions for generating diverse chemical libraries or as a lead structure for the development of novel pharmacological tools.

Properties

IUPAC Name

2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-19-10-8-15(18-19)14-6-4-9-20(12-14)23(21,22)16-7-3-2-5-13(16)11-17/h2-3,5,7-8,10,14H,4,6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUSUKOFMKUZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Coupling with Benzonitrile: The final step involves coupling the sulfonylated intermediate with benzonitrile under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing sulfonamide and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. The specific mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell survival and growth.

Neurological Disorders

The piperidine structure in 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in conditions like depression and schizophrenia.

Anti-inflammatory Properties

Compounds with sulfonyl groups have been recognized for their anti-inflammatory effects. The presence of the pyrazole ring may enhance this activity, making this compound a candidate for developing new anti-inflammatory medications. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis (programmed cell death). The compound's mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, showcasing the potential of pyrazole-based compounds in cancer therapy.

Case Study 2: Neuroprotective Effects

Another investigation focused on a similar piperidine derivative, which showed promise in protecting neuronal cells from oxidative stress-induced damage. This study highlighted the compound's ability to scavenge free radicals and reduce inflammation in neuronal tissues, suggesting its potential application in neurodegenerative diseases like Alzheimer's.

Data Tables

Application AreaMechanism of ActionPotential Benefits
AnticancerInhibition of protein kinasesReduced tumor growth
Neurological DisordersModulation of neurotransmitter systemsImproved mood and cognitive function
Anti-inflammatoryInhibition of COX and cytokinesDecreased inflammation

Mechanism of Action

The mechanism of action of 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile can be compared to the following analogs:

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile Dihydrochloride

  • Structure: Shares a benzonitrile core and 1-methylpyrazole substituent but includes an aminomethyl group on the pyrazole and exists as a dihydrochloride salt.
  • Key Differences : The absence of a sulfonyl-piperidine linkage and the presence of charged ammonium groups likely alter solubility and bioavailability compared to the target compound. Estimated molecular weight: ~350 g/mol .

Indapamide

  • Structure : A sulfonamide diuretic with a chlorobenzamide and 2,3-dihydro-2-methyl-1H-indole group.
  • Key Differences: While both compounds contain sulfonamide groups, Indapamide’s indole ring and chlorine substituent confer distinct hydrophobicity and therapeutic activity (antihypertensive vs. Molecular weight: 365.83 g/mol .

Repaglinide

  • Structure : A benzoic acid derivative with a piperidine-linked sulfonylurea moiety, used in diabetes management.
  • Key Differences : Repaglinide’s sulfonylurea group and carboxylic acid functionality contrast with the target compound’s benzonitrile and sulfonyl-piperidine system, suggesting divergent mechanisms of action .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Functional Groups Potential Biological Activity
This compound C₁₇H₁₉N₅O₂S ~386.44 Benzonitrile, sulfonyl, piperidine Kinase inhibition (hypothetical)
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride C₁₃H₁₆Cl₂N₄ ~350.00 Benzonitrile, aminomethyl pyrazole Unknown (building block)
Indapamide C₁₆H₁₆ClN₃O₃S 365.83 Sulfonamide, chlorobenzamide Antihypertensive
Repaglinide C₂₇H₃₆N₂O₄ 452.59 Sulfonylurea, benzoic acid Antidiabetic

Research Findings and Implications

  • Structural Insights : The target compound’s sulfonyl-piperidine-pyrazole architecture is rare in commercial pharmaceuticals but resembles kinase inhibitor scaffolds (e.g., JAK/STAT inhibitors). Its benzonitrile group may enhance blood-brain barrier permeability compared to bulkier analogs like Repaglinide .
  • Activity Predictions : Molecular docking studies (hypothetical) suggest the pyrazole and piperidine moieties could interact with ATP-binding pockets in kinases, though experimental validation is needed.
  • Synthetic Utility : The compound’s modular design (e.g., Enamine Ltd.’s building block catalog ) makes it a candidate for derivatization in drug discovery.

Biological Activity

The compound 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that integrates a pyrazole ring, a piperidine ring, and a benzonitrile moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Chemical Formula C15H18N4O2S\text{Chemical Formula C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_2\text{S}

Key Functional Groups

  • Pyrazole Ring : Known for various biological activities, particularly in anticancer and anti-inflammatory applications.
  • Piperidine Ring : Often associated with neuroactive properties.
  • Benzonitrile Moiety : Contributes to the compound's lipophilicity and potential receptor interactions.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them potential candidates for cancer therapy . The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth in vivo.

Case Study :
A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Compounds demonstrated IC50 values ranging from 10 to 50 µM against breast and lung cancer cell lines, indicating promising anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit nitric oxide production and pro-inflammatory cytokines. The compound's sulfonamide group may enhance its interaction with inflammatory mediators.

Research Findings :
In vitro studies have shown that similar compounds significantly reduce lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating TNF-α and IL-6 production . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Pyrazole derivatives have been noted for their inhibitory effects on various enzymes involved in disease processes, including xanthine oxidase (XO) and cyclooxygenase (COX).

Table 1: Enzyme Inhibition Profiles of Pyrazole Derivatives

Compound NameTarget EnzymeIC50 (µM)Reference
Compound AXanthine Oxidase72.4
Compound BCOX-235.0
2-Sulfonyl-PyrazoleCOX-150.5

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The sulfonamide group likely facilitates binding to enzyme active sites or receptor sites, modulating their activity.

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